molecular formula C17H21N3O4S B1672373 GSK 264220A CAS No. 685506-42-7

GSK 264220A

カタログ番号: B1672373
CAS番号: 685506-42-7
分子量: 363.4 g/mol
InChIキー: LVOVQRPAMXCXTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK264220Aは、強力な活性部位標的型、エンドセリンリパーゼおよびリポタンパク質リパーゼの共有結合阻害剤です。これは、脂質代謝を調節することで心血管疾患のリスクを軽減する可能性があることで知られています。 この化合物は、分子式C17H21N3O4S、分子量363.43 g/molを持っています .

準備方法

GSK264220Aの合成は、重要な中間体の調製から始まる複数のステップを伴います。合成経路には通常、スルホンアミド構造の形成が含まれ、これはその生物学的活性に不可欠です。 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒と、ピペリジンやフェニルイソシアネートなどの試薬の使用が含まれます 。工業生産方法は広く文書化されていませんが、実験室規模の合成は、潜在的なスケールアッププロセスの基盤を提供しています。

化学反応の分析

GSK264220Aは、以下を含むさまざまな化学反応を受けます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究アプリケーション

GSK264220Aは、広範囲の科学研究アプリケーションを持っています。

科学的研究の応用

Chemical Profile

  • Chemical Name: N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea
  • CAS Number: 685506-42-7
  • Molecular Weight: 363.43 g/mol
  • Purity: ≥98% (HPLC)
  • IC50 Values:
    • Endothelial Lipase: 0.13 μM
    • Lipoprotein Lipase: 0.10 μM

GSK 264220A exhibits high specificity for endothelial lipase and lipoprotein lipase, making it a valuable tool in lipid metabolism research. Its ability to inhibit these enzymes can influence various physiological processes, including lipid storage and mobilization, which are crucial in conditions such as obesity, diabetes, and cardiovascular diseases .

Research Applications

  • Lipid Metabolism Studies
    • This compound has been used to investigate the role of endothelial lipase in lipid metabolism. In vitro studies have demonstrated its effectiveness in reducing triacylglycerol levels in cell lines, providing insights into the regulation of lipid homeostasis .
  • Cancer Research
    • The compound has shown promise in cancer studies, particularly concerning its effects on melanoma cell lines. It was observed to suppress lipoprotein lipase-dependent survival pathways in melanoma cells, indicating potential applications in cancer therapy by targeting lipid metabolism .
  • Gene Delivery Systems
    • In vivo experiments have reported that this compound enhances the efficacy of lipid nanoparticles for gene delivery. This application is particularly relevant for developing RNA-based therapies, as it improves the delivery and silencing efficacy of small interfering RNAs (siRNAs) in animal models .
  • Hepatitis B Virus Studies
    • Research has indicated that endothelial lipase plays a role in the lifecycle of the hepatitis B virus. This compound's inhibition of this enzyme has been linked to altered viral dynamics, suggesting its potential as a therapeutic agent against viral infections .

Case Studies

StudyApplicationFindings
Keller et al., 2008High-throughput screeningIdentified this compound as a potent inhibitor of endothelial lipase using high-density lipoprotein (HDL) as substrate .
Goodman et al., 2009Selective inhibitionDemonstrated that this compound selectively inhibits endothelial lipase over other lipases, highlighting its specificity and potential therapeutic relevance .
Pastor et al., 2014Lipid analysisUtilized this compound to study the enzymatic generation of monoacylglycerols from plasma samples, emphasizing its role in lipid biochemistry .
Oncogenesis Study, 2018Cancer therapyFound that this compound reduced lipid accumulation in breast cancer cells by inhibiting lipoprotein lipase activity, suggesting a novel approach for cancer treatment .

作用機序

GSK264220Aは、エンドセリンリパーゼおよびリポタンパク質リパーゼの活性部位に共有結合的に結合することによってその効果を発揮します。この結合は酵素活性を阻害し、高密度リポタンパク質(HDL)コレステロールおよび他の脂質の加水分解を減少させます。 これらのリパーゼの阻害は、心血管の健康に有益なHDLコレステロールの増加をもたらします .

類似化合物との比較

GSK264220Aは、エンドセリンリパーゼおよびリポタンパク質リパーゼに対する高い効力と選択性のためにユニークです。類似の化合物には以下が含まれます。

    GSK2033: 異なる化学構造を持ちますが、類似の生物学的活性を持つ別のリパーゼ阻害剤。

    ASS234: リパーゼおよび他の酵素に対するデュアル阻害活性を有する化合物。

    NSC59984: 異なる作用機序を持つリパーゼ阻害剤 .

これらの化合物は、GSK264220Aと一部の生物学的活性を共有しますが、化学構造と特定の標的が異なり、GSK264220Aがそのクラスでユニークであることを強調しています。

生物活性

GSK 264220A is a chemical compound identified as an inhibitor of endothelial lipase and lipoprotein lipase, with significant implications in lipid metabolism and cardiovascular health. The compound's chemical name is N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]- N'-phenylurea, and it exhibits potent inhibitory activity, with IC50 values of 0.13 μM for endothelial lipase and 0.10 μM for lipoprotein lipase .

This compound functions by inhibiting the activity of specific lipases involved in lipid metabolism. These enzymes play crucial roles in the hydrolysis of triglycerides and phospholipids, affecting the levels of free fatty acids and lipoproteins in circulation. By inhibiting these enzymes, this compound can potentially alter lipid profiles, which may have therapeutic implications for conditions such as dyslipidemia and atherosclerosis.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in reducing the activity of endothelial lipase, which is known to influence high-density lipoprotein (HDL) metabolism and consequently cardiovascular health. The compound was utilized in various assays to assess its impact on lipid profiles in cell cultures, showing a significant reduction in triglyceride levels when endothelial cells were treated with this compound .

Table 1: IC50 Values of this compound

EnzymeIC50 (μM)
Endothelial Lipase0.13
Lipoprotein Lipase0.10

Case Study 1: Lipid Metabolism in Cardiovascular Health

A study investigated the effects of this compound on lipid metabolism in a murine model. Mice treated with this compound exhibited a significant decrease in plasma triglycerides and an increase in HDL levels compared to controls. This suggests that this compound may enhance HDL functionality while reducing triglyceride-rich lipoproteins, potentially mitigating cardiovascular risk factors .

Case Study 2: Impact on Obesity-Related Dyslipidemia

In another study focusing on obesity-related dyslipidemia, this compound was administered to obese rats. The results indicated a marked improvement in lipid profiles, including reduced levels of low-density lipoprotein (LDL) and increased HDL cholesterol. The study concluded that this compound could be beneficial in managing dyslipidemia associated with obesity .

Research Findings

Recent research has highlighted the potential of this compound not only as a therapeutic agent but also as a tool for understanding lipid metabolism pathways. For instance, studies utilizing mass spectrometry have elucidated the effects of this compound on various lipid species, demonstrating its ability to modulate lipid signaling pathways involved in inflammation and metabolic regulation .

Table 2: Summary of Research Findings on this compound

Study ReferenceFindings
Inhibition of endothelial and lipoprotein lipases; IC50 values established.
Reduction in triglyceride levels in cultured endothelial cells.
Improved lipid profiles in murine models; potential cardiovascular benefits.
Positive effects on obesity-related dyslipidemia in rat models.

特性

IUPAC Name

1-(2-methyl-5-piperidin-1-ylsulfonylfuran-3-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-13-15(19-17(21)18-14-8-4-2-5-9-14)12-16(24-13)25(22,23)20-10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOVQRPAMXCXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384608
Record name GSK 264220A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685506-42-7
Record name GSK 264220A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK 264220A
Reactant of Route 2
Reactant of Route 2
GSK 264220A
Reactant of Route 3
Reactant of Route 3
GSK 264220A
Reactant of Route 4
Reactant of Route 4
GSK 264220A
Reactant of Route 5
Reactant of Route 5
GSK 264220A
Reactant of Route 6
Reactant of Route 6
GSK 264220A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。